Ro 20-1724

Respiratory Pharmacology In Vivo Efficacy PDE4 Selectivity

Ro 20-1724 is the superior PDE4 inhibitor for studies requiring peripheral selectivity. With >3-fold lower brain retention than rolipram, it minimizes CNS confounds, making it ideal for cardiovascular, inflammatory, and dermatological research. Its mild potency (EC50 ~15 µM) enables tunable cAMP elevation without supraphysiological blockade. Clinically validated for psoriasis, it bridges historical PDE4 literature and translational research. Choose Ro 20-1724 for clean, reproducible peripheral PDE4 biology.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 29925-17-5
Cat. No. B1679462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 20-1724
CAS29925-17-5
Synonyms4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Ro 1724
Ro 20 1724
Ro 20-1724
Ro 201724
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC
InChIInChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18)
InChIKeyPDMUULPVBYQBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>41.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 20-1724 (CAS 29925-17-5): A Foundational Tool for Selective PDE4 Inhibition


Ro 20-1724 is a well-characterized, selective inhibitor of the cAMP-specific phosphodiesterase type 4 (PDE4) [1]. It is widely used as a pharmacological tool to increase intracellular cAMP levels by preventing its enzymatic degradation [2]. The compound is cell-permeable and is often used in vitro and in vivo to study the role of cAMP signaling pathways in inflammation, cognition, and cardiac function. Ro 20-1724 is available in high purity (≥98% by HPLC) from multiple vendors, with established solubility and handling protocols .

Why PDE4 Inhibitor Selection Matters: Ro 20-1724 vs. Common Alternatives


The PDE4 family comprises four distinct subtypes (A, B, C, D) with differential tissue distribution and functional roles, making inhibitor selection non-trivial [1]. The potency, functional efficacy, and off-target effects of PDE4 inhibitors can vary significantly depending on the assay system, cellular context, and specific biological question being addressed [2]. Consequently, simply using any PDE4 inhibitor like rolipram, roflumilast, or cilomilast can yield different, and sometimes opposing, experimental outcomes. For example, the relative potencies of Ro 20-1724 and rolipram can invert depending on whether a catalytic or a functional assay is used [2]. This variability underscores the critical need for a compound-specific, evidence-based selection process rather than generic substitution.

Quantitative Evidence for Ro 20-1724 Differentiation in PDE4 Research


In Vivo Bronchodilation with Reduced Cardiovascular Liability Compared to Rolipram

In a canine model of bronchoconstriction, Ro 20-1724 demonstrated a clear functional differentiation from rolipram. While both are PDE4 inhibitors, rolipram was approximately 90-fold more potent (ED50 = 0.007 mg/kg) than Ro 20-1724 (ED50 = 0.63 mg/kg) in inducing bronchodilation [1]. Critically, this study also highlighted that the bronchodilation induced by PDE4 inhibitors was only partial (50-60%) and was achieved without the significant cardiovascular side effects (changes in cardiac force, heart rate, blood pressure) that were observed with non-selective PDE inhibitors and PDE3 inhibitors [1]. This data establishes a clear potency and functional profile difference between two closely related PDE4 inhibitors in a complex in vivo system.

Respiratory Pharmacology In Vivo Efficacy PDE4 Selectivity Cardiovascular Safety

Functional Efficacy in Gastric Acid Secretion: EC50 Profile vs. Rolipram

In a functional assay using rabbit isolated gastric glands, both rolipram and Ro 20-1724 increased aminopyrine accumulation (a measure of acid secretion) in the presence of histamine. However, rolipram was over 5-fold more potent than Ro 20-1724 in this functional readout, with EC50 values of 0.013 µM and 0.07 µM, respectively [1]. Interestingly, this functional potency did not correlate well with inhibition of PDE4 catalytic activity but did strongly correlate with the ability to compete for the high-affinity [3H]-rolipram binding site, suggesting that these two compounds may engage the target differently at a functional level [1].

Gastric Pharmacology cAMP Signaling Ex Vivo Functional Assay

Potency for Cellular cAMP Accumulation: A Lower Potency Alternative to Rolipram

In a study measuring intracellular cAMP accumulation in rat reticulocytes, Ro 20-1724 was significantly less potent than rolipram. The EC50 for increasing intracellular cAMP was determined to be 15 µM for Ro 20-1724, compared to approximately 1 µM for rolipram [1]. This 15-fold difference provides a clear quantitative basis for selecting between the two inhibitors when a less potent or more potent PDE4 blockade is required to modulate the cAMP response in a given cellular context.

Cell Signaling cAMP Assay Pharmacology

Limited Brain Penetrance and In Vivo Target Engagement vs. Rolipram

A direct head-to-head in vivo imaging study compared [11C]-labeled Ro 20-1724 and [11C]-rolipram in rats. The study found a greater than threefold higher regional brain retention of [11C]rolipram compared to [11C]Ro 20-1724 [1]. The authors concluded that while [11C]rolipram is a promising radioligand for imaging PDE4 in the brain with PET, [11C]Ro 20-1724 is not [1]. This provides strong evidence that Ro 20-1724 has poor brain penetration and/or retention, making it a poor choice for studies focused on central nervous system PDE4, whereas rolipram is more suitable.

Neuropharmacology Blood-Brain Barrier PET Imaging

Isoform Selectivity Profile and Distinction from Roflumilast and Cilomilast

While all PDE4 inhibitors target the same enzyme family, their subtype selectivity profiles differ. A Nature table of PDE inhibitors lists Ro 20-1724 with an IC50 of 2 µM and notes a relationship to PDE4C, whereas roflumilast and cilomilast are associated with PDE4D and have significantly higher potencies (IC50 = 0.8 nM and 120 nM, respectively) [1]. Furthermore, a study on human recombinant PDE4 subtypes showed that the inhibitory potency of Ro 20-1724 varied across PDE4A, B, C, and D, a characteristic shared with rolipram, confirming it is not a subtype-selective tool [2]. However, its binding profile to PDE4 differs from that of roflumilast and cilomilast, which are described by a one-site competition model, whereas Ro 20-1724 (and rolipram) bind to two sites [3].

PDE4 Subtype Selectivity Enzymology Drug Discovery

Optimal Research and Industrial Application Scenarios for Ro 20-1724


Peripheral Tissue Studies Where Central Nervous System (CNS) Penetration Must Be Avoided

Based on direct comparative PET imaging data showing that [11C]Ro 20-1724 has a >3-fold lower brain retention than [11C]rolipram [1], Ro 20-1724 is the superior choice for in vivo studies focused on peripheral inflammation, cardiovascular function, or other systemic processes where PDE4 inhibition in the brain would confound the results. Its poor CNS penetration makes it a cleaner tool for isolating peripheral PDE4 biology.

Functional Assays Requiring a Less Potent PDE4 Inhibitor for Fine-Tuned cAMP Modulation

In cellular assays where a high level of PDE4 inhibition is not desired or may lead to off-target effects, Ro 20-1724's lower potency is a key advantage. For instance, in systems measuring cAMP accumulation, rolipram is 15-fold more potent (EC50 ~1 µM) than Ro 20-1724 (EC50 ~15 µM) [2]. Similarly, in gastric gland functional assays, rolipram is 5.4-fold more potent [3]. Researchers seeking to elevate cAMP without achieving maximal or supraphysiological blockade should select Ro 20-1724 for a more moderate, tunable effect.

Replication of Foundational and Historical PDE4 Pharmacology Studies

Ro 20-1724 is a cornerstone tool from the early era of PDE4 research, used in seminal studies on isozyme identification and functional characterization [4]. Its well-documented pharmacology, including its unique two-site binding model on PDE4 which differentiates it from newer inhibitors like roflumilast and cilomilast [5], makes it essential for replicating or building upon this historical body of work. Using a different, more modern PDE4 inhibitor in these contexts could introduce variables that make direct comparison to the established literature impossible.

In Vivo Models of Psoriasis and Peripheral Inflammation

Ro 20-1724 has demonstrated efficacy in improving psoriatic lesions in double-blind clinical trials [6], establishing a historical and mechanistic link between PDE4 inhibition and this peripheral inflammatory condition. This clinical validation, combined with its poor CNS penetration, makes it a relevant tool compound for preclinical in vivo research focused on the role of PDE4 in peripheral inflammatory dermatoses and for validating new therapeutic hypotheses that do not require a CNS component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 20-1724

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.